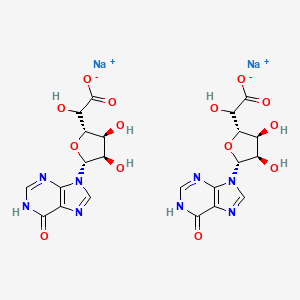

Disodium 5'--inosinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22N8Na2O14 |

|---|---|

Molecular Weight |

668.4 g/mol |

IUPAC Name |

disodium;2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]-2-hydroxyacetate |

InChI |

InChI=1S/2C11H12N4O7.2Na/c2*16-4-5(17)10(22-7(4)6(18)11(20)21)15-2-14-3-8(15)12-1-13-9(3)19;;/h2*1-2,4-7,10,16-18H,(H,20,21)(H,12,13,19);;/q;;2*+1/p-2/t2*4-,5+,6?,7-,10+;;/m00../s1 |

InChI Key |

RJUVGHSMLKTWKM-AOQYFIQXSA-L |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Synthesis of Inosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) Monophosphate (IMP) is a central molecule in purine (B94841) metabolism, serving as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of nucleic acids. The biosynthesis of IMP occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases. Understanding these pathways is critical for research in cellular metabolism, oncology, and the development of therapeutic agents that target nucleotide synthesis. This guide provides an in-depth overview of the biochemical synthesis of IMP, including quantitative data on key enzymes, detailed experimental protocols, and visualizations of the metabolic pathways.

De Novo Synthesis of Inosine Monophosphate

The de novo synthesis of IMP is a ten-step enzymatic pathway that occurs in the cytosol of the cell.[1] This energy-intensive process utilizes amino acids, bicarbonate, and one-carbon units from tetrahydrofolate to assemble the purine ring onto a ribose-5-phosphate (B1218738) scaffold. The major site of de novo purine synthesis is the liver.[1]

The pathway begins with the activation of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP). The subsequent nine enzymatic reactions lead to the formation of the first purine nucleotide, inosine monophosphate (IMP).[1]

Key Enzymes and Regulation in De Novo Synthesis

The de novo pathway is tightly regulated to ensure the appropriate supply of purine nucleotides. Key regulatory enzymes are subject to feedback inhibition by the end products of the pathway, including AMP, GMP, and IMP itself.

| Enzyme | Abbreviation | EC Number | Substrates | Products | Allosteric Inhibitors |

| Ribose-phosphate pyrophosphokinase | PRPS | 2.7.6.1 | Ribose-5-phosphate, ATP | PRPP, AMP | AMP, GMP, IMP |

| Amidophosphoribosyltransferase | ATase | 2.4.2.14 | PRPP, Glutamine, H₂O | 5-Phosphoribosylamine, Glutamate, PPi | AMP, GMP, IMP |

| Glycinamide ribonucleotide synthetase | GARS | 6.3.4.13 | 5-Phosphoribosylamine, Glycine, ATP | Glycinamide ribonucleotide (GAR), ADP, Pi | - |

| GAR transformylase | GART | 2.1.2.2 | GAR, 10-formyl-THF | Formylglycinamide ribonucleotide (FGAR), THF | - |

| FGAM synthetase | FGAMS | 6.3.5.3 | FGAR, Glutamine, ATP, H₂O | Formylglycinamidine ribonucleotide (FGAM), Glutamate, ADP, Pi | - |

| AIR synthetase | AIRS | 6.3.3.1 | FGAM, ATP | 5-Aminoimidazole ribonucleotide (AIR), ADP, Pi | - |

| AIR carboxylase | AIRC | 4.1.1.21 | AIR, CO₂ | Carboxyaminoimidazole ribonucleotide (CAIR) | - |

| SAICAR synthetase | SAICARS | 6.3.2.6 | CAIR, Aspartate, ATP | Succinylaminoimidazolecarboxamide ribonucleotide (SAICAR), ADP, Pi | - |

| Adenylosuccinate lyase | ADSL | 4.3.2.2 | SAICAR | Aminoimidazolecarboxamide ribonucleotide (AICAR), Fumarate | - |

| AICAR transformylase | ATIC | 2.1.2.3 | AICAR, 10-formyl-THF | Formimidoimidazolecarboxamide ribonucleotide (FAICAR), THF | - |

| IMP cyclohydrolase | IMPCH | 3.5.4.10 | FAICAR | Inosine monophosphate (IMP), H₂O | - |

Table 1: Key Enzymes in the De Novo Synthesis of Inosine Monophosphate.

Quantitative Data on Key De Novo Synthesis Enzymes

The following table summarizes key kinetic parameters for some of the regulatory enzymes in the human de novo purine synthesis pathway. These values can vary depending on the specific experimental conditions.

| Enzyme | Source | Km (Substrate) | Vmax or Specific Activity | Reference(s) |

| Ribose-phosphate pyrophosphokinase 1 (PRPS1) | Human Erythrocytes | 33 µM (Ribose-5-P), 14 µM (MgATP) | - | [2] |

| Amidophosphoribosyltransferase (ATase) | Human Placenta | 0.48 µM (PRPP), 1.6 µM (Glutamine) | - | [3] |

| IMP Dehydrogenase 2 (IMPDH2) | Human (recombinant) | 9.3 µM (IMP), 32 µM (NAD+) | 1.3 s⁻¹ (kcat) | [4] |

Table 2: Kinetic Parameters of Key Human De Novo Purine Synthesis Enzymes.

Salvage Pathway of Inosine Monophosphate Synthesis

The salvage pathway is an energy-efficient alternative to de novo synthesis, recycling purine bases and nucleosides from the degradation of nucleic acids. This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity.[5]

The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine, forming IMP.[5]

Key Enzyme in the Salvage Pathway

| Enzyme | Abbreviation | EC Number | Substrates | Products |

| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | 2.4.2.8 | Hypoxanthine, PRPP | IMP, PPi |

| Hypoxanthine-guanine phosphoribosyltransferase | HGPRT | 2.4.2.8 | Guanine (B1146940), PRPP | GMP, PPi |

| Adenine phosphoribosyltransferase | APRT | 2.4.2.7 | Adenine, PRPP | AMP, PPi |

Table 3: Key Enzymes in the Purine Salvage Pathway.

Quantitative Data on a Key Salvage Pathway Enzyme

| Enzyme | Source | Specific Activity | Reference(s) |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Human (recombinant) | ≥ 1 Unit/mg protein | [6] |

Table 4: Specific Activity of Human Hypoxanthine-Guanine Phosphoribosyltransferase. One unit is defined as the amount of enzyme that converts 1 µmole of hypoxanthine to IMP per minute at pH 8.8 and 25°C.

Signaling Pathway and Experimental Workflow Diagrams

Caption: De Novo Synthesis Pathway of Inosine Monophosphate.

Caption: Purine Salvage Pathway.

Experimental Protocols

Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

This assay measures the activity of HGPRT by monitoring the increase in absorbance at 257.5 nm, which corresponds to the conversion of guanine to GMP.[7]

Materials:

-

Spectrophotometer capable of reading at 257.5 nm

-

Quartz cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

-

Substrate solution: 1 mM Guanine in 0.1 M NaOH (diluted in Assay Buffer to a working concentration)

-

PRPP solution: 10 mM 5-phosphoribosyl-1-pyrophosphate in Assay Buffer

-

Cell lysate or purified enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, guanine, and PRPP.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Immediately monitor the change in absorbance at 257.5 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. The molar extinction coefficient for the conversion of guanine to GMP at 257.5 nm is required for this calculation.

Radiometric Assay for IMP Dehydrogenase (IMPDH) Activity

This highly sensitive assay measures the activity of IMPDH by quantifying the release of tritium (B154650) from [2-³H]IMP.[8]

Materials:

-

[2-³H]Inosine monophosphate ([2-³H]IMP)

-

Scintillation counter and vials

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA

-

NAD⁺ solution: 10 mM

-

Allopurinol solution: 10 mM (to inhibit xanthine (B1682287) oxidase)

-

Cell lysate or purified enzyme solution

-

Trichloroacetic acid (TCA)

-

Activated charcoal slurry

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, [2-³H]IMP, NAD⁺, and allopurinol.

-

Pre-incubate the mixture at 37°C.

-

Start the reaction by adding the enzyme source.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold TCA.

-

Add activated charcoal slurry to bind the unreacted [2-³H]IMP.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ³H₂O produced.

[¹⁵N]Glycine Incorporation Assay for De Novo Purine Synthesis

This method measures the rate of de novo purine synthesis by tracking the incorporation of a stable isotope-labeled precursor, [¹⁵N]glycine, into purine nucleotides.[9]

Materials:

-

[¹⁵N]Glycine

-

Cell culture medium deficient in glycine

-

Cultured cells

-

LC-MS/MS system

-

Reagents for nucleotide extraction (e.g., cold methanol/acetonitrile)

Procedure:

-

Culture cells in a glycine-deficient medium.

-

Add [¹⁵N]glycine to the medium to a final desired concentration.

-

Incubate the cells for various time points.

-

At each time point, harvest the cells and quench metabolism rapidly.

-

Extract the intracellular nucleotides using a cold solvent mixture.

-

Analyze the extracts by LC-MS/MS to quantify the amount of ¹⁵N-labeled IMP, AMP, and GMP.

-

The rate of incorporation is determined by plotting the percentage of labeled purines over time.[9]

Conclusion

The biosynthesis of inosine monophosphate is a fundamental cellular process with significant implications for health and disease. The intricate regulation of both the de novo and salvage pathways highlights their importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the complexities of purine metabolism and to develop novel therapeutic strategies targeting these essential pathways.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Human glutamine phosphoribosylpyrophosphate amidotransferase. Kinetic and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. Human active HGPRT enzyme - purified HPRT enzyme [novocib.com]

- 7. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A straightforward radiometric technique for measuring IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Disodium 5'-Inosinate in Purine Metabolism: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate, the sodium salt of inosine (B1671953) 5'-monophosphate (IMP), stands as a critical nexus in the intricate web of purine (B94841) metabolism. Far more than a simple flavor enhancer, IMP is the foundational precursor for the synthesis of all adenine (B156593) and guanine (B1146940) ribonucleotides, which are essential for a vast array of cellular functions, including DNA and RNA synthesis, energy transfer, and cellular signaling.[1][2][3] This technical guide provides a comprehensive overview of the role of IMP in purine metabolism, detailing the key biochemical pathways, regulatory mechanisms, and relevant experimental protocols for its study.

IMP Biosynthesis: De Novo and Salvage Pathways

Cells maintain their purine nucleotide pools through two primary routes: the de novo synthesis pathway and the salvage pathway. IMP is the first fully formed purine nucleotide produced in the de novo pathway.[4][5]

1.1. De Novo Purine Synthesis

The de novo pathway is an energy-intensive process that builds the purine ring from simpler molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units from the folate pool.[1][5][6] The synthesis of IMP from 5-phosphoribosyl-1-pyrophosphate (PRPP) involves a conserved ten-step enzymatic cascade.[4][7] In humans, these ten steps are catalyzed by six enzymes, some of which are multifunctional.[7][8] The major site of de novo purine synthesis is the liver.[5][9]

1.2. Purine Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) derived from the diet or the breakdown of nucleic acids.[1][10] The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine.[10][11] This pathway is particularly crucial in tissues with limited de novo synthesis capacity.[1]

Diagram of Purine Biosynthesis Pathways

Caption: Overview of De Novo and Salvage Pathways for IMP Synthesis.

IMP as a Branch Point: Synthesis of AMP and GMP

IMP serves as the central precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2][12][13] This bifurcation allows for the balanced production of adenine and guanine nucleotides to meet cellular demands.[14][15]

2.1. Synthesis of Adenosine Monophosphate (AMP)

The conversion of IMP to AMP is a two-step process:

-

Adenylosuccinate Synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[13][16]

-

Adenylosuccinate Lyase (ADSL) then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.[5]

2.2. Synthesis of Guanosine Monophosphate (GMP)

The synthesis of GMP from IMP also involves two steps:

-

Inosine Monophosphate Dehydrogenase (IMPDH) , a rate-limiting enzyme, catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[17]

-

GMP Synthetase (GMPS) then converts XMP to GMP, utilizing glutamine as the amino group donor and ATP for energy.[18]

Diagram of IMP Conversion to AMP and GMP

Caption: Conversion of IMP to AMP and GMP.

Regulation of Purine Metabolism at the IMP Branch Point

The intricate balance of purine nucleotide synthesis is tightly regulated through feedback inhibition to prevent the overproduction of purines and to maintain appropriate ratios of adenine and guanine nucleotides.

-

Feedback Inhibition of De Novo Synthesis: The end products of the pathway, AMP and GMP, allosterically inhibit the first committed step of de novo synthesis, the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[18]

-

Reciprocal Regulation at the IMP Branch Point: The synthesis of AMP and GMP from IMP is reciprocally regulated. AMP inhibits adenylosuccinate synthetase, while GMP inhibits IMP dehydrogenase.[15] This ensures that a deficiency in one purine nucleotide leads to its increased synthesis from IMP.[4] Furthermore, GTP is the energy source for AMP synthesis, while ATP fuels GMP synthesis, providing another layer of cross-regulation.[14][15]

Quantitative Data in Purine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in IMP metabolism.

Table 1: Kinetic Parameters of Key Enzymes in IMP Metabolism

| Enzyme | Organism/Isoform | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| IMPDH Type I | Human | IMP | 18 | 1.5 | [8][19] |

| NAD+ | 46 | [8][19] | |||

| IMPDH Type II | Human | IMP | 9.3 | 1.3 | [2][8][19] |

| NAD+ | 32 | [2][8][19] | |||

| Adenylosuccinate Synthetase | E. coli | IMP | 20 | 0.081 (Vmax in mM/min) | [20] |

| GTP | 23 | [20] | |||

| Aspartate | 300 | [20] | |||

| Adenylosuccinate Synthetase (acidic isozyme) | Mouse | IMP | 12 | [11] | |

| GTP | 15 | [11] | |||

| Aspartate | 950 | [11] | |||

| Adenylosuccinate Synthetase (basic isozyme) | Mouse | IMP | 45 | [11] | |

| GTP | 12 | [11] | |||

| Aspartate | 140 | [11] |

Table 2: Intracellular Concentrations of Purine Nucleotides

| Cell Type | Condition | IMP (µM) | AMP (µM) | GMP (µM) | ATP/ADP Ratio | AMP/GMP Ratio | Reference(s) |

| HeLa | Purine-rich media | ~0.5 | ~4.25 | ~0.5 | 1.96 | 8.50 | [3] |

| HeLa | Purine-depleted media | ~1.5 | ~3.91 | ~0.5 | 1.98 | 7.82 | [3] |

| N2a (undifferentiated) | Day 1 | Not reported | ~1.5 | Not reported | Not reported | Not reported | [21][22] |

| N2a (undifferentiated) | Day 5 | Not reported | ~0.5 | Not reported | Not reported | Not reported | [21][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of IMP metabolism.

5.1. Quantification of Intracellular Purine Nucleotides by LC-MS/MS

This protocol outlines a method for the extraction and quantification of purine nucleotides from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][21][22]

Diagram of LC-MS/MS Workflow for Purine Quantification

Caption: Workflow for LC-MS/MS-based purine nucleotide quantification.

Protocol Steps:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution.[23] For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold 0.9% NaCl.[23]

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to the cell pellet or plate.[23][24] Scrape adherent cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Protein Precipitation: Vortex the samples for 10 minutes at 4°C.[23] Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[23]

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and dry the sample completely using a speed vacuum or a stream of nitrogen.[23]

-

Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[21][22]

-

Chromatography: Use a suitable column for polar metabolites (e.g., a HILIC column). The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A gradient elution is used to separate the purine nucleotides.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification.[21] Define specific precursor-to-product ion transitions for each purine nucleotide.

-

-

Data Analysis: Quantify the concentration of each purine nucleotide by comparing the peak areas from the samples to a standard curve generated from known concentrations of analytical standards.[21]

5.2. Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity

This assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.[15][25][26]

Diagram of IMPDH Activity Assay Workflow

Caption: Workflow for the spectrophotometric assay of IMPDH activity.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl.

-

IMP Solution: Prepare a stock solution of IMP in the assay buffer.

-

NAD+ Solution: Prepare a fresh stock solution of NAD+ in the assay buffer.

-

Enzyme Preparation: Dilute the purified IMPDH enzyme or cell lysate containing IMPDH to an appropriate concentration in the assay buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, IMP solution, and enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NAD+ solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

-

5.3. Immunofluorescence Staining for Purinosome Visualization

This protocol describes the visualization of purinosomes, dynamic multi-enzyme complexes involved in de novo purine synthesis, in cultured HeLa cells using immunofluorescence microscopy.[2][18][27][28][29]

Diagram of Immunofluorescence Workflow for Purinosome Visualization

Caption: Workflow for immunofluorescence staining of purinosomes.

Protocol Steps:

-

Cell Culture: Seed HeLa cells on sterile glass coverslips in a culture dish and grow in purine-depleted medium to induce purinosome formation.[2][27]

-

Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[18][29]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[27]

-

Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal donkey serum in PBST) for 1 hour at room temperature.[27]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against purinosome components (e.g., rabbit anti-GART and mouse anti-PAICS) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes.[29] Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Purinosomes will appear as cytoplasmic puncta where the signals from the different purinosome protein antibodies colocalize.

Conclusion

Disodium 5'-inosinate, or IMP, is a cornerstone of purine metabolism, acting as the central hub for both the synthesis and interconversion of adenine and guanine nucleotides. Its strategic position makes the enzymes involved in its metabolism, such as IMPDH and ADSS, attractive targets for therapeutic intervention in a range of diseases, including cancer and viral infections. A thorough understanding of the intricate regulation of IMP metabolism, supported by robust experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate these critical cellular pathways. The continued exploration of the spatial and temporal organization of purine metabolic enzymes, such as the purinosome, will undoubtedly unveil further layers of regulatory complexity and offer new avenues for therapeutic innovation.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lornajane.net [lornajane.net]

- 4. worthe-it.co.za [worthe-it.co.za]

- 5. scienceopen.com [scienceopen.com]

- 6. Intracellular Cyclic AMP Concentration Responds Specifically to Growth Regulation by Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmrservice.com [bmrservice.com]

- 8. Multiplex Assay Kit for Adenylosuccinate Synthase (ADSS) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ670Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. medium.com [medium.com]

- 13. lcms.cz [lcms.cz]

- 14. waters.com [waters.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dot | Graphviz [graphviz.org]

- 17. researchgate.net [researchgate.net]

- 18. arigobio.com [arigobio.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. ADSS2 adenylosuccinate synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 26. Enzymaktivitätsmessung der IMP-Dehydrogenase mittels spektrophotometrischer Assays [de.creative-enzymes.com]

- 27. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Immunofluorescence of HeLa cells [liverpool.ac.uk]

- 29. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

"Discovery and history of Disodium 5'-inosinate as a flavor enhancer"

An In-depth Technical Guide to the Discovery and History of Disodium (B8443419) 5'-Inosinate as a Flavor Enhancer

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a purine (B94841) ribonucleotide, is a pivotal flavor enhancer in the food industry, renowned for its ability to impart the umami taste, often described as savory or meaty. Its discovery and subsequent commercialization represent a significant milestone in food science and technology. This technical guide provides a comprehensive overview of the history of IMP, from its initial isolation to its current industrial production methods. It delves into the scientific underpinnings of its flavor-enhancing properties, particularly its synergistic relationship with monosodium glutamate (B1630785) (MSG). Detailed experimental protocols for its extraction, production, and sensory evaluation are provided, along with quantitative data and visualizations of key pathways and workflows. This document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the science and history of umami flavor enhancement.

A Historical Journey: The Discovery of Umami and Inosinate

The story of disodium 5'-inosinate is intrinsically linked to the discovery of umami, the fifth basic taste.

-

1908: The Dawn of Umami: The journey began with Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.[1][2] While studying the flavor of kombu (kelp) broth, he identified L-glutamate as the source of a distinct savory taste, which he named "umami."[1][3] This led to the commercialization of monosodium glutamate (MSG) as a flavor enhancer.[4]

-

1913: The Discovery of a New Umami Substance: Dr. Shintaro Kodama, a disciple of Professor Ikeda, sought to identify the umami component in another traditional Japanese ingredient, dried bonito flakes (katsuobushi).[1][5] His research, published in the Journal of the Tokyo Chemical Society, culminated in the isolation of the disodium salt of inosinic acid (disodium 5'-inosinate) as the substance responsible for the savory taste of the fish flakes.[6][7]

-

1957: The Trifecta of Umami: The umami family expanded further when Dr. Akira Kuninaka of Yamasa Shoyu Research Laboratories discovered that 5'-guanylate, found in dried shiitake mushrooms, also possessed a strong umami taste.[5] Kuninaka's work also illuminated the remarkable synergistic effect between glutamate and these 5'-ribonucleotides, where the combination results in a significantly amplified umami taste.[5]

Historical Timeline of Umami Discovery

References

- 1. Production of 5'-ribonucleotides by enzymatic hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. The Synergistic Taste Effect of Monosodium Glutamate and Disodium 5′-Inosinate | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. TAS1R3 taste 1 receptor member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Disodium 5'-Inosinate: A Technical Guide to Its Natural Occurrence and Commercial Synthesis

Disodium (B8443419) 5'-inosinate (IMP), also known by the E-number E631, is the disodium salt of inosinic acid.[1][2] It is a naturally occurring nucleotide that plays a crucial role in metabolism as the first nucleotide formed during purine (B94841) synthesis.[3] In the food industry, it is a widely used flavor enhancer, prized for its ability to impart a savory or "umami" taste.[2][4] This is often done in synergy with monosodium glutamate (B1630785) (MSG) and disodium guanylate (GMP), with the combination being known as disodium 5'-ribonucleotides.[4][5][6] This guide provides a detailed overview of the natural sources of Disodium 5'-inosinate and the biotechnological and chemical processes involved in its commercial production.

Natural Sources of Disodium 5'-Inosinate

Inosinate is naturally present in a variety of foods, particularly in animal tissues.[1] The concentration of inosinate contributes significantly to the characteristic meaty and savory flavor of these foods.[1] Excessive intake of purine-rich foods, which are high in compounds like inosine (B1671953), can lead to elevated serum uric acid levels.[7]

Table 1: Concentration of Inosinate in Various Natural Sources

| Food Source | Concentration (mg/100g) |

| Meat and Fish | 80 - 800[5] |

| Pork | High[1] |

| Chicken | High[1] |

| Beef | High[8] |

| Dried Bonito | High[8] |

| Tuna | High[8] |

| Powdered Umami Broth | 684.8 (total purines, high in IMP)[9] |

Note: The concentrations can vary based on the specific cut of meat, preparation method, and age of the animal.

Chicken has been reported to have the highest level of IMP among pork, chicken, and beef.[10] The breakdown of adenosine (B11128) triphosphate (ATP) post-mortem leads to the accumulation of IMP, which is then gradually degraded to inosine and hypoxanthine.[10]

Commercial Production of Disodium 5'-Inosinate

Commercial production of Disodium 5'-inosinate has evolved from direct extraction from animal tissues to more cost-effective and vegetarian-friendly biotechnological methods.[1] Today, the primary method is microbial fermentation of sugars, which allows for large-scale, controlled production without the use of animal-derived materials.[1][2]

The cornerstone of modern Disodium 5'-inosinate production is the fermentation of a carbon source, such as glucose or tapioca starch, by specific strains of bacteria.[1][2][5] Genetically modified strains of Corynebacterium glutamicum (also referred to as Corynebacterium ammoniagenes) and Bacillus subtilis are prominently used for their ability to overproduce inosine or inosinic acid.[1][11]

The overall workflow involves two main stages:

-

Fermentation: Production of inosine by the microorganism.

-

Downstream Processing: Conversion of inosine to inosinic acid, followed by purification and crystallization to yield Disodium 5'-inosinate.

Diagram 1: Commercial Production Workflow of Disodium 5'-Inosinate

Caption: Workflow for Disodium 5'-Inosinate production.

This protocol is a representative example based on studies aimed at enhancing inosine production through metabolic engineering.

1. Strain and Media Preparation:

-

Microorganism: A genetically engineered strain of Bacillus subtilis designed for inosine overproduction (e.g., a deoD and purA double mutant).[12][13]

-

Seed Medium:

-

Glucose: 20 g/L

-

Tryptone: 10 g/L

-

Yeast Powder: 15 g/L

-

Corn Steep Liquor: 7 g/L

-

NaCl: 2.5 g/L

-

Urea: 2 g/L

-

Adjust pH to 7.0-7.2.[12]

-

-

Fermentation Medium:

-

Glucose: 140 g/L

-

Corn Steep Liquor: 16 g/L

-

Yeast Powder: 15 g/L

-

Urea: 13 g/L

-

(NH₄)₂SO₄: 22 g/L

-

MgSO₄·7H₂O: 4 g/L

-

K₂HPO₄: 5 g/L

-

CaCO₃: 20 g/L.[12]

-

2. Fermentation Conditions:

-

Inoculation: Inoculate a 500 mL shake flask containing the fermentation medium with the seed culture.[12]

-

Temperature: Maintain at 30-32°C.[14]

-

Aeration and Agitation: Culture with shaking to ensure adequate oxygen supply.[15]

-

pH Control: Maintain pH between 5.0 and 7.0.[14] The production of inosine is highly dependent on maintaining the optimal pH range.[15]

-

Duration: Fermentation is typically carried out for 80-120 hours.[14][16]

3. Yield:

-

Metabolically engineered strains of B. subtilis have achieved inosine production titers ranging from 7.6 g/L to as high as 25.81 g/L.[13][17]

After fermentation, the inosine-rich broth undergoes several processing steps to yield the final purified product.

1. Cell Separation and Broth Concentration:

-

The bacterial cells are removed from the fermentation broth through centrifugation or filtration.[18][19]

-

The resulting cell-free liquid is then concentrated, often using vacuum drying, to increase the concentration of inosinic acid to 200-300 g/L.[19]

2. Chemical Synthesis: Phosphorylation of Inosine:

-

The concentrated inosine is chemically converted to inosinic acid (IMP). This is typically achieved by reacting inosine with a phosphorylating agent like phosphoryl chloride (POCl₃).[2]

3. Purification and Crystallization:

-

Historical Method (Ion Exchange): Early methods involved using ion-exchange resins to separate organic and inorganic substances, yielding a highly purified inosinic acid solution. However, this process generates a significant amount of wastewater.[18]

-

Modern Method (Crystallization): A more environmentally friendly approach involves direct crystallization from the concentrated fermentation liquid.[18][19]

-

pH Adjustment: The pH of the concentrated liquid is adjusted to a specific range (e.g., 6-10) to facilitate crystallization.[18]

-

Heating and Cooling: The solution is heated to fully dissolve any pre-crystallized material and then cooled to induce crystallization.[18]

-

Solvent Addition: A hydrophilic organic solvent, such as methanol (B129727) or ethanol, is added to the cooled liquid to further promote the crystallization of Disodium 5'-inosinate.[18]

-

Recovery: The resulting crystals are separated, for example by centrifugation, and then dried.[20]

-

Diagram 2: Purine Biosynthesis Pathway Leading to Inosine Monophosphate (IMP)

Caption: Simplified purine pathway and metabolic engineering targets.

Analytical Methods for Quantification

Accurate quantification of Disodium 5'-inosinate is essential for quality control in the food industry. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.

This protocol provides a general methodology for the simultaneous determination of Disodium 5'-guanylate (GMP) and Disodium 5'-inosinate (IMP).

1. Sample Preparation:

-

Extraction: Extract GMP and IMP from the food sample using a suitable solvent such as deionized water, 0.1 M HCl, or 6% acetic acid.[21]

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., SunFire® C18, 250 mm × 4.6 mm × 5 µm or Kromasil 100-5-C18).[21]

-

Mobile Phase: An isocratic mobile phase is often used, consisting of a buffer system. A common choice is a potassium phosphate (B84403) buffer with an organic modifier like methanol or acetonitrile.[21] The use of a phosphate buffer avoids the column fouling and reproducibility issues associated with ion-pairing agents.[21]

-

Detection Wavelength: Set the detector to 254 nm or 255 nm for nucleotide detection.[21]

-

Flow Rate and Temperature: Systematically test and optimize flow rates and column temperatures to achieve the best separation.[21]

3. Validation:

-

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21]

-

Example Validation Results:

-

Linearity (R²): >0.995

-

Recovery (Accuracy): 91.4% to 95.0%

-

Relative Standard Deviation (Precision): <5%[21]

-

This robust analytical method allows for the precise quantification of umami-enhancing nucleotides, which is critical for flavor standardization, product formulation, and ensuring compliance with food labeling regulations.[21]

References

- 1. E631 – Disodium 5’-inosinate | proE.info [proe.info]

- 2. foodadditives.net [foodadditives.net]

- 3. Inosinic acid - Wikipedia [en.wikipedia.org]

- 4. E631 - Disodium inosinate | The Vegan Catalog [thevegcat.com]

- 5. Disodium inosinate - Wikipedia [en.wikipedia.org]

- 6. vrg.org [vrg.org]

- 7. Lactobacillus gasseri PA-3 Uses the Purines IMP, Inosine and Hypoxanthine and Reduces Their Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]

- 9. Total Purine and Purine Base Content of Common Foodstuffs for Facilitating Nutritional Therapy for Gout and Hyperuricemia [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Safety and efficacy of IMP (disodium 5′‐inosinate) produced by fermentation with Corynebacterium stationis KCCM 80161 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. De novo engineering and metabolic flux analysis of inosine biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. US3111459A - Method for preparation of inosine - Google Patents [patents.google.com]

- 16. [Inosine synthesis by Bacillus subtilis mutants and their development in synthetic media] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN101918576A - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]

- 19. WO2009084836A2 - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]

- 20. US4958017A - Purification of inosine from guanosine - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Disodium 5'-inosinate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 5'-inosinate (IMP), a purine (B94841) ribonucleoside monophosphate, is widely recognized for its flavor-enhancing properties in the food industry. Beyond its organoleptic attributes, a thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical and other advanced formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline Disodium 5'-inosinate, with a focus on its structure, solubility, stability, and hygroscopicity. This document synthesizes available data into structured tables, details relevant experimental protocols, and presents visual workflows to aid researchers and professionals in drug development and food science.

Introduction

Disodium 5'-inosinate (C₁₀H₁₁N₄Na₂O₈P), the disodium salt of inosinic acid, is a nucleotide that plays a significant role as a flavor enhancer, often used synergistically with monosodium glutamate (B1630785) (MSG) to create the umami taste.[1][2] Its presence is ubiquitous in a variety of processed foods.[2] The crystalline form of Disodium 5'-inosinate is typically a white, odorless powder or crystal.[3][4] While its primary application is in the food sector, its nature as a nucleotide suggests potential for broader applications, necessitating a detailed characterization of its solid-state properties. This guide aims to consolidate the scientific information available on the physicochemical properties of Disodium 5'-inosinate crystals.

General Physicochemical Properties

Disodium 5'-inosinate is a white crystalline powder.[5] It is known to exist in a hydrated form, commonly as a heptahydrate, containing approximately 7.5 molecules of water of crystallization.[4][5] This hydration state is a critical factor influencing its stability and handling properties.

| Property | Value | Reference(s) |

| Chemical Name | Disodium inosine-5'-monophosphate | [4] |

| Synonyms | IMP, Sodium 5'-inosinate, Sodium inosinate | [4] |

| CAS Number | 4691-65-0 | [3][4] |

| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P (anhydrous) | [2] |

| Molecular Weight | 392.17 g/mol (anhydrous) | [3] |

| Appearance | Colorless or white crystals or a white crystalline powder | [3][4] |

| Odor | Odorless | [3] |

| Taste | Characteristic umami taste | [5] |

| pH (5% w/v solution) | 7.0 - 8.5 | [3] |

| Melting Point | Decomposes at approximately 230 °C | [6] |

Crystal Structure

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A standard procedure for obtaining a PXRD pattern for Disodium 5'-inosinate crystals is as follows:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate results.

-

Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is typically used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam, and the detector scans a range of 2θ angles (typically from 5° to 50°) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, provides a fingerprint of the crystalline structure. This pattern can be used for phase identification and to determine lattice parameters if a suitable indexing program is employed.

References

- 1. Disodium inosinate - Wikipedia [en.wikipedia.org]

- 2. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]

- 5. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Disodium 5'-Inosinate Taste Receptor Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) 5'-inosinate (IMP), a purine (B94841) nucleotide, is a widely utilized food additive known for its potent umami taste-enhancing properties. Its primary mechanism of action involves the allosteric modulation of the principal umami taste receptor, a heterodimer of the T1R1 and T1R3 G protein-coupled receptors. This document provides a comprehensive technical overview of the interaction between disodium 5'-inosinate and the umami taste receptor, detailing the molecular mechanisms, downstream signaling pathways, and key experimental methodologies used in its study. The information is intended to serve as a foundational guide for researchers and professionals in the fields of sensory science, pharmacology, and drug development.

Core Interaction: Allosteric Modulation of the T1R1/T1R3 Receptor

The sensation of umami, or savoriness, is predominantly mediated by the T1R1/T1R3 receptor, which is activated by L-glutamate. Disodium 5'-inosinate functions as a positive allosteric modulator of this receptor.[1][2] It does not activate the receptor on its own but significantly enhances the receptor's response to L-glutamate.[3] This synergistic interaction is a hallmark of umami taste perception.[4]

The binding of L-glutamate occurs within the Venus flytrap domain (VFTD) of the T1R1 subunit.[5] Molecular modeling and mutagenesis studies suggest that IMP binds to a site near the opening of the VFTD on the T1R1 subunit, stabilizing the closed, active conformation of the receptor when glutamate (B1630785) is also bound.[6][7] This stabilization leads to a more robust and prolonged receptor activation, resulting in the amplified umami taste sensation.

Quantitative Analysis of Synergistic Interaction

The synergistic effect between monosodium glutamate (MSG) and disodium 5'-inosinate (IMP) has been quantified in various studies. The potentiation of the T1R1/T1R3 receptor response is typically measured by the shift in the half-maximal effective concentration (EC50) of MSG in the presence of IMP.

| Parameter | Condition | Value | Reference |

| EC50 of L-glutamate | Without IMP | 3.2 mM | [3] |

| With 0.1 mM IMP | 0.9 mM | [3] | |

| With 1 mM IMP | 0.2 mM | [3] | |

| IC50 of Lactisole (inhibitor) | On 8 mM L-glutamate | 0.19 ± 0.02 mM | [3] |

| On 80 mM L-glutamate | 0.21 ± 0.01 mM | [3] | |

| On 0.8 mM L-glutamate + 0.2 mM IMP | 0.35 ± 0.03 mM | [3] | |

| On 8 mM L-glutamate + 0.2 mM IMP | 0.82 ± 0.06 mM | [3] |

Umami Taste Receptor Signaling Pathway

The activation of the T1R1/T1R3 receptor by L-glutamate and its potentiation by IMP initiates a downstream signaling cascade within the taste receptor cell. This pathway ultimately leads to neurotransmitter release and the transmission of the umami signal to the brain.

Experimental Protocols

In Vitro T1R1/T1R3 Activation Assay using Calcium Imaging

This protocol details the measurement of intracellular calcium mobilization in HEK293 cells stably expressing the human T1R1/T1R3 receptor in response to umami stimuli.

Detailed Methodology:

-

Cell Culture: Maintain HEK293 cells stably co-expressing human T1R1, T1R3, and a promiscuous G-protein such as Gα15 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Seeding: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the assay buffer containing 0.02% Pluronic F-127.

-

Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.

-

Stimulation: Prepare serial dilutions of MSG with and without a fixed concentration of IMP (e.g., 0.1 mM) in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for each well before adding the stimulus.

-

Data Acquisition: Inject the stimulus solutions and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

Data Analysis: The change in fluorescence is typically expressed as ΔF/F, where F is the baseline fluorescence. Plot the dose-response curves and calculate the EC50 values for MSG in the presence and absence of IMP.

Patch-Clamp Electrophysiology of Taste Receptor Cells

This protocol describes whole-cell patch-clamp recordings from isolated taste receptor cells to measure changes in membrane potential and ion channel activity in response to umami stimuli.

Detailed Methodology:

-

Taste Bud Isolation: Isolate taste buds from the circumvallate or foliate papillae of a model organism (e.g., mouse) by enzymatic digestion.

-

Cell Dissociation: Mechanically dissociate individual taste receptor cells from the isolated taste buds.

-

Patch-Clamp Recording:

-

Transfer the dissociated cells to a recording chamber on an inverted microscope.

-

Use borosilicate glass pipettes with a resistance of 3-7 MΩ filled with an appropriate internal solution.

-

Establish a high-resistance (GΩ) seal between the pipette and a taste receptor cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record inward currents upon application of stimuli.

-

In current-clamp mode, record changes in the membrane potential (depolarization) in response to stimuli.

-

-

Stimulus Application: Apply solutions of MSG, IMP, and their mixtures to the cell using a perfusion system.

-

Data Analysis: Analyze the recorded currents or changes in membrane potential to characterize the cellular response to the umami compounds.

Sensory Evaluation of Umami Synergy

This protocol outlines a standardized method for human sensory panels to evaluate the synergistic umami taste of MSG and IMP.

Detailed Methodology:

-

Panelist Selection and Training: Recruit and train a panel of 8-12 individuals to recognize and rate the intensity of the five basic tastes, with a specific focus on umami.

-

Sample Preparation: Prepare aqueous solutions of MSG at varying concentrations (e.g., 0.5, 1, 2, 5, 10 mM) both with and without a fixed, sub-threshold concentration of IMP (e.g., 0.1 mM). All solutions should be presented at room temperature in coded cups.

-

Evaluation Procedure:

-

Controlled Environment: Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature, and individual booths to prevent distractions.

-

Data Collection: Panelists should rinse their mouths with purified water between samples. Data is collected using a computerized sensory data acquisition system.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived umami intensity between samples with and without IMP.

Conclusion

The interaction of disodium 5'-inosinate with the T1R1/T1R3 taste receptor is a classic example of allosteric modulation, leading to a significant enhancement of the umami taste. Understanding the intricacies of this interaction, from the molecular binding events to the downstream signaling and perceptual outcomes, is crucial for the food industry, sensory science, and potentially for the development of novel flavor modulators and therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this fascinating aspect of taste perception.

References

- 1. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two distinct determinants of ligand specificity in T1R1/T1R3 (the umami taste receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Taste preference synergy between glutamate receptor agonists and inosine monophosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of the allosteric enhancement of the umami taste sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. medallionlabs.com [medallionlabs.com]

"Cellular signaling pathways activated by Disodium 5'-inosinate"

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Disodium 5'-inosinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5'-inosinate (IMP), a widely used food additive, is a key modulator of umami taste, the savory flavor characteristic of broths and cooked meats. Its primary mechanism of action involves the allosteric potentiation of the T1R1/T1R3 G-protein coupled receptor (GPCR) in response to L-glutamate. Activation of this receptor initiates a complex cascade of intracellular signaling events, primarily involving the phospholipase C (PLC) pathway and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by Disodium 5'-inosinate, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and drug development in this area.

Core Signaling Pathway: T1R1/T1R3 Receptor Activation

Disodium 5'-inosinate functions as a positive allosteric modulator of the T1R1/T1R3 receptor, a heterodimeric GPCR.[1][2] IMP binds to a site on the Venus flytrap domain of the T1R1 subunit, stabilizing the glutamate-bound conformation and significantly enhancing the receptor's sensitivity to L-glutamate.[2] This synergistic interaction is a hallmark of umami taste perception.[2][3]

G-Protein Coupling and Downstream Effectors

Upon activation by the glutamate-IMP complex, the T1R1/T1R3 receptor couples to a heterotrimeric G-protein. This initiates two main signaling cascades:

-

The Phospholipase C (PLC) Pathway: The βγ subunits (Gβ3γ13) of the activated G-protein stimulate phospholipase C β2 (PLCβ2).[4] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

The cAMP Modulation Pathway: The α-subunit of the G-protein, primarily α-gustducin and to some extent α-transducin, activates phosphodiesterase (PDE).[1][4] PDE, in turn, catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to a decrease in its intracellular concentration.[4] The precise role of this decrease in cAMP is still under investigation but is thought to modulate the primary Ca2+ signaling pathway.[4]

Ion Channel Activation and Neurotransmitter Release

The rise in intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5).[4] The opening of the TRPM5 channel leads to an influx of cations, causing depolarization of the taste receptor cell.[4] This depolarization ultimately results in the release of ATP, which acts as the primary neurotransmitter, activating purinergic receptors on adjacent gustatory afferent nerve fibers and transmitting the umami signal to the brain.[5]

Quantitative Data on IMP-Mediated Signaling

The synergistic effect of IMP on glutamate (B1630785) signaling has been quantified in various experimental systems. The following tables summarize key findings.

Table 1: Synergistic Effect of IMP on T1R1/T1R3 Receptor Activation

| Agonist(s) | Cell Type | Assay | Parameter | Value | Reference |

| L-glutamate | HEK293 cells expressing hT1R1/T1R3 | Calcium Imaging (FLIPR) | EC50 | 1.3 mM | [1] |

| L-glutamate + 1 mM IMP | HEK293 cells expressing hT1R1/T1R3 | Calcium Imaging (FLIPR) | EC50 | 0.02 mM | [1] |

| L-glutamate | HEK293 cells expressing hT1R1-H308A/T1R3 | Calcium Imaging (FLIPR) | EC50 | 1.2 mM | [1] |

| L-glutamate + 1 mM IMP | HEK293 cells expressing hT1R1-H308A/T1R3 | Calcium Imaging (FLIPR) | EC50 | 0.9 mM | [1] |

| MSG | Cells expressing TAS1R1/TAS1R3 variants | Calcium Imaging | EC50 | Varies by variant | [5] |

| MSG + 0.5 mM IMP | Cells expressing TAS1R1/TAS1R3 variants | Calcium Imaging | EC50 | Varies by variant | [5] |

Table 2: Functional Outcomes of T1R1/T1R3 Activation by MSG and IMP

| Agonist(s) | Tissue/Cell Type | Measurement | Effect | Reference |

| 10 mM MSG | Rat colonic flat-sheet preparations | CGRP Release | Increase to 13.2 ± 1.3 fmol·100 mg⁻¹·min⁻¹ | [6] |

| 10 mM MSG + 1 µM IMP | Rat colonic flat-sheet preparations | CGRP Release | Increase to 17.4 ± 1.5 fmol·100 mg⁻¹·min⁻¹ | [6] |

| L-Phenylalanine | STC-1 cells | CCK Secretion | 275 ± 42% of control | [7] |

| L-Phenylalanine + 2.5 mM IMP | STC-1 cells | CCK Secretion | 348 ± 31% of control | [7] |

| L-Leucine | STC-1 cells | CCK Secretion | 238 ± 30% of control | [7] |

| L-Leucine + 2.5 mM IMP | STC-1 cells | CCK Secretion | 294 ± 33% of control | [7] |

| L-Glutamate | STC-1 cells | CCK Secretion | 276 ± 30% of control | [7] |

| L-Glutamate + 2.5 mM IMP | STC-1 cells | CCK Secretion | 368 ± 35% of control | [7] |

| 1 mM MSG | Guinea pig distal colon | Pellet Propulsion Velocity | 63 ± 22% increase | [6] |

| 1 mM MSG + 100 µM IMP | Guinea pig distal colon | Pellet Propulsion Velocity | 95 ± 39% increase | [6] |

Detailed Experimental Protocols

Isolation of Taste Bud Cells from Mouse Vallate Papillae

This protocol is adapted from methods described for isolating taste buds and single taste cells for functional studies.[3]

Materials:

-

C57BL/6J mice

-

Tyrode's buffer (standard, and Ca2+/Mg2+-free)

-

Enzyme mixture: Collagenase, Dispase II, and Trypsin inhibitor in Ca2+/Mg2+-free Tyrode's.

-

Sylgard-coated dish

-

Microsurgical scissors and tweezers

-

Fire-polished glass micropipettes (60-80 µm and 20-30 µm)

-

Cell-TAK coated coverslips

Procedure:

-

Euthanize the mouse via CO2 asphyxiation followed by cervical dislocation.

-

Excise the tongue and place it in ice-cold Tyrode's buffer.

-

Inject the enzyme mixture subepithelially near the vallate papillae.

-

Incubate the tongue in oxygenated Tyrode's buffer for 20-30 minutes at room temperature.

-

Peel the epithelium surrounding the vallate papillae and pin it serous side up in a Sylgard-coated dish containing Ca2+/Mg2+-free Tyrode's.

-

Incubate for an additional 20-30 minutes.

-

Replace the Ca2+/Mg2+-free Tyrode's with standard Tyrode's.

-

Gently sweep the papillae with a 60-80 µm fire-polished micropipette while applying gentle suction to release the taste buds.

-

Transfer the collected taste buds to a Cell-TAK coated coverslip in a recording chamber.

-

For single cells, gently triturate the collected taste buds through a 20-30 µm fire-polished micropipette.

Calcium Imaging of Isolated Taste Cells

This protocol outlines the general steps for measuring intracellular calcium changes in response to umami stimuli.[8][9]

Materials:

-

Isolated taste cells on coverslips

-

Ringer's solution

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Umami stimuli solutions (e.g., MSG, IMP, MSG + IMP in Ringer's)

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Prepare a loading solution of 3 µM Fluo-4 AM with Pluronic F-127 in Ringer's solution.

-

Incubate the isolated taste cells with the loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with Ringer's solution to remove excess dye.

-

Mount the coverslip onto the microscope stage and perfuse with Ringer's solution.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with the umami stimuli solutions for a defined period (e.g., 90 seconds).

-

Record the changes in fluorescence intensity over time.

-

A response is typically defined as a significant increase (e.g., >10%) in fluorescence intensity from baseline.

Heterologous Expression of T1R1/T1R3 in HEK293 Cells

This protocol is based on methods for the functional expression of taste receptors in a non-taste cell line.[10][11]

Materials:

-

HEK293 cell line (or a derivative stably expressing a promiscuous G-protein like Gα15)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Expression vectors containing the coding sequences for human T1R1 and T1R3

-

Transfection reagent (e.g., Lipofectamine or similar)

-

Selection antibiotics (if creating stable cell lines)

Procedure:

-

Culture HEK293 cells in appropriate medium to ~80% confluency.

-

For transient transfection, prepare a mixture of the T1R1 and T1R3 expression vectors with the transfection reagent according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 24-48 hours.

-

For stable cell line generation, co-transfect the expression vectors with a selection marker and select for resistant colonies using the appropriate antibiotic.

-

Verify the expression of the receptors using methods like RT-PCR, Western blotting, or immunocytochemistry.

-

The transfected cells are now ready for functional assays, such as calcium imaging or patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for recording membrane currents from taste cells or heterologous expression systems.[12][13][14]

Materials:

-

Isolated taste cells or transfected HEK293 cells

-

Extracellular (bath) solution (e.g., Tyrode's or Ringer's)

-

Intracellular (pipette) solution containing appropriate ions and GTP/ATP

-

Borosilicate glass capillaries

-

Micropipette puller and polisher

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

Procedure:

-

Pull and fire-polish glass micropipettes to a resistance of 5-10 MΩ.

-

Fill the pipette with the intracellular solution.

-

Mount the pipette in the holder and apply positive pressure.

-

Approach a target cell with the pipette tip.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record the currents elicited by the application of umami stimuli.

-

In current-clamp mode, record the changes in membrane potential in response to stimuli.

[35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins by GPCRs.[2][15][16]

Materials:

-

Membrane preparations from cells expressing T1R1/T1R3

-

Assay buffer (containing HEPES, MgCl2, NaCl, and GDP)

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Umami agonists (MSG, IMP)

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the umami agonists in the assay buffer.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Allow the binding to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.

-

Agonist-stimulated binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.

Visualization of Signaling Pathways and Workflows

Core Signaling Cascade

Caption: The core signaling cascade initiated by IMP and glutamate binding to the T1R1/T1R3 receptor.

Experimental Workflow for Calcium Imaging

Caption: A generalized workflow for conducting calcium imaging experiments to study umami taste signaling.

Logical Relationship of Synergistic Activation

Caption: Logical relationship demonstrating the synergistic activation of the umami receptor by MSG and IMP.

References

- 1. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolating Taste Buds and Taste Cells from Vallate Papillae of C57BL/6J Mice for Detecting Transmitter Secretion [bio-protocol.org]

- 4. Primary Culture of Mammalian Taste Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Umami changes intracellular Ca2+ levels using intracellular and extracellular sources in mouse taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human receptors for sweet and umami taste - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Journey of Disodium 5'-Inosinate: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic fate of ingested disodium (B8443419) 5'-inosinate (IMP-Na₂) in animal models, with a primary focus on rodents. Synthesizing available preclinical data, this document details the absorption, distribution, metabolism, and excretion (ADME) of this widely used flavor enhancer. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of drug development, food science, and toxicology.

Executive Summary

Disodium 5'-inosinate, a purine (B94841) nucleotide, undergoes rapid and extensive metabolism following oral ingestion in animal models. It is primarily hydrolyzed in the gastrointestinal tract to inosine (B1671953), which is then absorbed and enters the systemic circulation. The metabolic cascade continues, leading to the formation of hypoxanthine, xanthine, and ultimately uric acid. In most non-primate mammals, including rats, uric acid is further metabolized to allantoin, the principal urinary excretory product. This guide presents quantitative data on the pharmacokinetic profile and tissue distribution of IMP-Na₂ and its metabolites, outlines detailed experimental methodologies for conducting similar ADME studies, and provides visual representations of the key metabolic and experimental pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data on the pharmacokinetics, tissue distribution, and excretion of orally administered disodium 5'-inosinate and its metabolites in rat models.

Table 1: Pharmacokinetic Parameters of Radiolabeled Disodium 5'-Inosinate Following Oral Administration in Rats

| Parameter | Value | Reference |

| Time to Peak Plasma Radioactivity (Tmax) | 0.5 - 2 hours | [1] |

| Peak Plasma Radioactivity (Cmax) | Data not available in specific concentration units | [1] |

| Area Under the Curve (AUC) | Data not available | |

| Elimination Half-life (t½) | ~5 hours | [1] |

Note: Data is based on the measurement of total radioactivity following administration of 8-¹⁴C labeled disodium 5'-inosinate.

Table 2: Tissue Distribution of Radioactivity 24 Hours After Oral Administration of 25 mg/kg 8-¹⁴C Labeled Disodium 5'-Inosinate in Male Rats

| Tissue/Organ | Percentage of Administered Radioactivity | Reference |

| Organs (total) | 0-2% | [1] |

| Organ-free Carcass | 8-17% | [1] |

| Liver | High Concentration (qualitative) | [2][3] |

| Kidney | High Concentration (qualitative) | [2][3] |

| Brain | Low Concentration (qualitative) | [3] |

Note: Specific quantitative concentration data for individual tissues are limited. The data reflects the distribution of the ¹⁴C radiolabel.

Table 3: Excretion of Radioactivity 24 Hours After Oral Administration of 25 mg/kg 8-¹⁴C Labeled Disodium 5'-Inosinate in Male Rats

| Route of Excretion | Percentage of Administered Radioactivity | Reference |

| Urine | ~70% | [1] |

| Feces | 6-7% | [1] |

| Expired Air | 0% | [1] |

Metabolic Pathways and Experimental Workflows

The metabolic conversion of disodium 5'-inosinate and the typical workflow for a pharmacokinetic study are illustrated below using Graphviz diagrams.

Metabolic Pathway of Ingested Disodium 5'-Inosinate

Experimental Workflow for a Pharmacokinetic Study

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in determining the metabolic fate of ingested disodium 5'-inosinate.

Animal Model and Husbandry

-

Weight: 200-250 g.

-

Housing: Animals are housed in individual metabolic cages to allow for separate collection of urine and feces.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before oral administration.[5]

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.[4]

Oral Gavage Administration

-

Test Substance Preparation: Disodium 5'-inosinate is dissolved in sterile water or a 0.5% methylcellulose (B11928114) solution to the desired concentration.[6]

-

Dosage: A single oral dose is administered using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg body weight.[7]

-

Procedure: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus and the dose is delivered into the stomach. The animal is observed for any signs of distress post-administration.[7]

Sample Collection

-

Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[4][5]

-

Urine and Feces: Urine and feces are collected from the metabolic cages at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

Tissues: At the end of the study, animals are euthanized, and key organs and tissues (e.g., liver, kidneys, spleen, gastrointestinal tract, brain) are harvested, weighed, and stored at -80°C until analysis.[2]

Sample Processing

-

Plasma: Blood samples are centrifuged at approximately 2000 x g for 10 minutes to separate plasma. The plasma is then deproteinized, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to precipitate proteins. The supernatant is collected for analysis.

-

Urine: Urine samples are centrifuged to remove any particulate matter and may be diluted with the mobile phase before injection into the analytical system.

-

Tissues: Tissue samples are homogenized in a suitable buffer and then subjected to protein precipitation and extraction procedures similar to plasma samples.

Analytical Methodology: HPLC for Purine Metabolite Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is commonly used.[8]

-

Column: A reversed-phase C18 column is typically employed for the separation of purine metabolites.[8]

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol) is used. The pH is often adjusted to the acidic range (e.g., 3.9) to ensure good peak shape.[8]

-

Detection: The UV detector is set to a wavelength of 254 nm for the simultaneous detection of inosine, hypoxanthine, xanthine, and uric acid.[8] Allantoin can be detected at 210 nm.[9][10]

-

Quantification: The concentration of each metabolite is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the respective analytical standards.

Conclusion

The metabolic fate of ingested disodium 5'-inosinate in animal models is well-characterized, following the established pathways of purine metabolism. It is rapidly absorbed as inosine and metabolized primarily in the liver and other tissues, with the final metabolic product in rats being allantoin, which is efficiently excreted in the urine. The experimental protocols outlined in this guide provide a robust framework for conducting ADME studies to further investigate the metabolic profile of this and other related compounds. This technical guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the in-vivo behavior of disodium 5'-inosinate.

References

- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-body tissue distribution of total radioactivity in rats after oral administration of [¹⁴C]-bilastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntrl.ntis.gov [ntrl.ntis.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov.tw [fda.gov.tw]

- 10. jascoinc.com [jascoinc.com]

"Toxicological studies and safety evaluation of Disodium 5'-inosinate"

An In-depth Technical Guide for Researchers and Scientists

Disodium (B8443419) 5'-inosinate, also known as IMP or E631, is the disodium salt of inosinic acid, a naturally occurring nucleotide.[1][2] It is widely utilized in the food industry as a flavor enhancer, often in synergy with monosodium glutamate (B1630785) (MSG), to impart the savory taste known as umami.[3] Found naturally in meat and fish, commercial production is typically achieved through the bacterial fermentation of sugars.[1][3] This guide provides a comprehensive overview of the toxicological studies and safety evaluations conducted on Disodium 5'-inosinate, intended for an audience of researchers, scientists, and drug development professionals.

Metabolism and Pharmacokinetics

Disodium 5'-inosinate is a purine (B94841) nucleotide and is metabolized through the well-established purine metabolism pathway.[4] Following oral administration in rats, radioactivity from labeled Disodium 5'-inosinate peaked in the plasma between 30 minutes and 2 hours and was largely cleared within 24 hours.[4] The primary route of excretion is via the urine (approximately 70%), with a smaller portion excreted in the feces.[4]

In the body, inosinic acid is a central intermediate in the biosynthesis of purine nucleotides.[4][5] Ingested Disodium 5'-inosinate is broken down into inosine, then hypoxanthine, which is subsequently oxidized to xanthine (B1682287) and finally to uric acid.[4] In humans and other primates, uric acid is the main end product of purine metabolism.[4] Most other mammals possess the enzyme uricase, which further oxidizes uric acid to allantoin.[4] Studies in humans have confirmed that uric acid is the major endpoint of Disodium 5'-inosinate metabolism, with about two-thirds appearing in the urine.[4]

References

Methodological & Application